molecular formula C18H19N3OS B2991731 4-ethyl-N-(3-methylbenzyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1251568-59-8

4-ethyl-N-(3-methylbenzyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2991731
CAS RN: 1251568-59-8
M. Wt: 325.43
InChI Key: PZUVRLVERXQGHS-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-methylbenzyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. This compound has shown promising results in pre-clinical studies and has been evaluated in clinical trials for its efficacy and safety.

Scientific Research Applications

Mycobacterium tuberculosis GyrB Inhibitors

A related compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, has been identified as a promising Mycobacterium tuberculosis (MTB) GyrB inhibitor. It exhibited activity against Mycobacterium smegmatis GyrB ATPase and MTB DNA gyrase, showing potential as an antituberculosis agent without cytotoxicity at effective concentrations (Jeankumar et al., 2013).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

Synthesis and evaluation of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives have been conducted, showcasing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings highlight the compound's potential in cancer treatment research (Hassan et al., 2014).

Heterocyclic Synthesis via Thiophenylhydrazonoacetates

The compound has a structural relationship to thiazole derivatives synthesized from benzo[b]thiophen-2-yl-hydrazonoesters, which were explored for their reactivity towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds. This work demonstrates the versatility of thiazole derivatives in synthesizing diverse heterocyclic frameworks (Mohareb et al., 2004).

Anticancer Agents

A series of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and evaluated as anti-tumor agents, showing significant effects against mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). These compounds' molecular structure and anticancer activity emphasize the potential therapeutic applications of thiazole derivatives in oncology (Nassar et al., 2015).

properties

IUPAC Name

4-ethyl-N-[(3-methylphenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-3-15-16(23-18(20-15)21-9-4-5-10-21)17(22)19-12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUVRLVERXQGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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